5-Bromo-3-chloro-2-fluorobenzaldehyde

Descripción general

Descripción

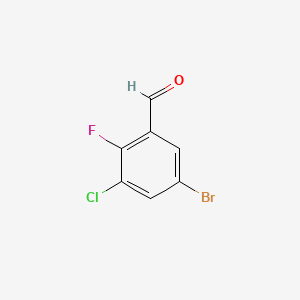

5-Bromo-3-chloro-2-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C₇H₃BrClFO and a molecular weight of 237.46 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on the benzene ring, making it a versatile intermediate in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-fluorobenzaldehyde typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-chloro-2-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-3-chloro-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Nucleophilic substitution: The halogen substituents (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.

Major Products Formed

Nucleophilic substitution: Substituted benzaldehydes with various functional groups (e.g., azides, ethers, amines).

Oxidation: 5-Bromo-3-chloro-2-fluorobenzoic acid.

Reduction: 5-Bromo-3-chloro-2-fluorobenzyl alcohol.

Aplicaciones Científicas De Investigación

5-Bromo-3-chloro-2-fluorobenzaldehyde is used in various scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-chloro-2-fluorobenzaldehyde depends on its specific application. In biological systems, it may act as an inhibitor or activator of enzymes by binding to their active sites. The presence of halogen substituents can enhance its binding affinity and selectivity for certain molecular targets . The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the formation of stable adducts .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

5-Bromo-3-chloro-2-fluorobenzaldehyde is unique due to the presence of three different halogen substituents on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate for the synthesis of diverse organic compounds . The specific arrangement of bromine, chlorine, and fluorine atoms also influences its reactivity and selectivity in chemical reactions .

Actividad Biológica

5-Bromo-3-chloro-2-fluorobenzaldehyde (CAS Number: 51051363) is a halogenated aromatic aldehyde that has garnered interest in various biological applications due to its unique chemical properties. This compound is characterized by the presence of three halogen substituents, which can significantly influence its reactivity and biological activity. The following sections provide a comprehensive overview of its biological activity, including antimicrobial properties, synthesis, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 227.45 g/mol. It has a melting point range of 58-62 °C and is considered hazardous, requiring appropriate safety measures during handling due to its irritant properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 227.45 g/mol |

| Melting Point | 58-62 °C |

| Density | 1.7 g/cm³ |

| Boiling Point | 232.1 °C at 760 mmHg |

Antimicrobial Properties

Research has demonstrated that halogenated benzaldehydes exhibit significant antimicrobial activity. A study focusing on the synthesis and biological evaluation of various substituted benzaldehydes, including this compound, revealed promising results against several bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.

In one study, the Minimum Inhibitory Concentration (MIC) for this compound was determined to be effective against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

The mechanism by which halogenated benzaldehydes exert their antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. The presence of multiple halogens enhances the lipophilicity of the compound, facilitating its penetration into microbial cells .

Case Studies

- Antimicrobial Evaluation : In a study conducted by Emayavaramban et al., various derivatives of benzaldehyde were synthesized and screened for their antimicrobial properties. The results indicated that compounds with bromine and chlorine substitutions had enhanced activity against both E. coli and S. aureus, with specific focus on their structure-activity relationship .

- Synthesis and Characterization : Another research effort focused on synthesizing oxime derivatives from this compound. These derivatives were characterized using spectral methods (NMR, IR) and showed improved antimicrobial properties compared to the parent compound .

Propiedades

IUPAC Name |

5-bromo-3-chloro-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYXMAYYYOIEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679617 | |

| Record name | 5-Bromo-3-chloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-80-2 | |

| Record name | 5-Bromo-3-chloro-2-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-chloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.